molecular formula C17H28N4O2 B7897162 3-[(4,6-Dimethyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

3-[(4,6-Dimethyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897162
M. Wt: 320.4 g/mol
InChI Key: XRFBAUVAIPSURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-Dimethyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a pyrimidinyl group, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl group. One common approach is the reaction of 4,6-dimethyl-pyrimidin-2-yl chloride with methylamine to form the corresponding amine. This intermediate is then reacted with piperidine-1-carboxylic acid tert-butyl ester under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and reduce waste.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound, typically reducing nitro groups to amines.

  • Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Alcohols, ketones, or carboxylic acids.

  • Reduction: Amines or alcohols.

  • Substitution: A wide range of derivatives depending on the substituents used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used in biochemical assays to study enzyme interactions.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development.

  • Industry: It may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4,6-Dimethyl-pyrimidin-2-yl-pyrrolidin-3-yl-amine hydrochloride

  • Acetic acid 4,6-dimethyl-pyrimidin-2-yl ester

Uniqueness: 3-[(4,6-Dimethyl-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-[(4,6-dimethylpyrimidin-2-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-12-10-13(2)19-15(18-12)20(6)14-8-7-9-21(11-14)16(22)23-17(3,4)5/h10,14H,7-9,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFBAUVAIPSURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C2CCCN(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.